1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Description
The compound "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one" is a bicyclic system that includes a pyrrolidin-2-one ring and a 1,2,4-oxadiazole ring. The synthesis and biological activity prediction of similar bicyclic systems have been explored, indicating potential pharmacological applications .
Synthesis Analysis
The synthesis of related compounds involves a one-pot condensation process. For instance, the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems is achieved by condensing 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various analytical techniques such as IR, 1H NMR, and liquid chromato-mass spectrometry . These methods provide detailed information about the molecular framework and can be used to confirm the structure of "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one".
Chemical Reactions Analysis
The chemical reactivity of the pyrrolidin-2-one and 1,2,4-oxadiazole rings in related compounds has been explored in various studies. For example, 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole reacts with pyrrolidine to yield substituted oxadiazoles . This suggests that the compound may also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as crystal structure, bioactivity, and acid dissociation constants, have been characterized. For example, the crystal structure of a similar compound was determined to be nonplanar with specific dihedral angles between the pyridine and benzene rings . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been reported, with some compounds showing significant activity against bacterial strains . These findings provide a basis for predicting the properties of "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one" and its potential as a pharmacological agent.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and prediction of biological activity of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, were achieved through a one-pot condensation process. This process involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of compounds with confirmed structures by various spectroscopic methods (Kharchenko, Detistov, & Orlov, 2008). Additionally, studies have synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, highlighting their potential antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Biological Activities
Antimicrobial Activity
Compounds derived from 1,2,4-oxadiazoles, including those containing pyrrolidine or piperidine rings, have shown strong antimicrobial activity. A structure–activity relationship study was performed to assess their efficacy against various microbial strains, indicating the potential for these compounds to serve as leads in antimicrobial drug development (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor and Apoptosis Inducing Activity
Research has identified specific 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. For instance, certain compounds exhibited significant activity against breast and colorectal cancer cell lines, with structure-activity relationship (SAR) studies indicating the importance of substituted groups for their bioactivity (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-2-4-14(9-13)11-23-12-16(10-17(23)24)18-21-19(25-22-18)15-5-7-20-8-6-15/h2-9,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWTYRIZDBXINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
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